1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
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Overview
Description
1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a bromine atom and a urea moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a series of reactions starting from readily available precursors such as 2,3-diaminopyrazine.
Bromination: The pyrazine ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Urea Formation: The bromopyrazine derivative is reacted with an isocyanate or a urea derivative to form the urea moiety. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Cyclopropylpropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer progression.
Pathways Involved: It inhibits the activity of these enzymes, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: A similar compound with a trifluoromethylbenzyl group instead of the cyclopropylpropyl group.
1-[(5-Bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea: Another derivative with a pyrazolylpropyl group.
Uniqueness
1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylpropyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIPEXBRDIDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CN=C(C=N1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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